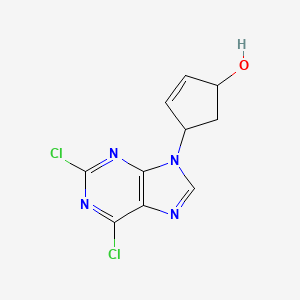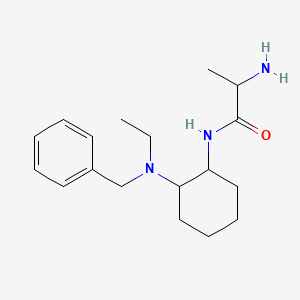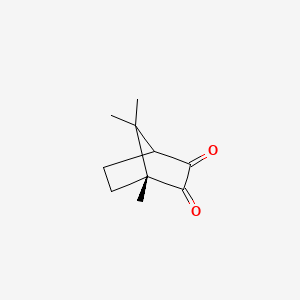![molecular formula C23H28FN3 B14789924 N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine](/img/structure/B14789924.png)
N-(3-Fluorobenzyl)-2,6',7'-trimethyl-1'H-spiro[cyclohexane-1,2'-quinoxalin]-3'-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is a complex organic compound characterized by its unique spiro structure This compound features a quinoxaline ring fused with a cyclohexane ring, and a fluorobenzyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of an o-phenylenediamine derivative with a diketone The spirocyclohexane structure is then introduced via a cyclization reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to streamline the production process.
化学反应分析
Types of Reactions
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild heating conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the quinoxaline core can participate in electron transfer processes. The spiro structure contributes to the compound’s stability and bioavailability, making it a promising candidate for drug development.
相似化合物的比较
Similar Compounds
N-(3-Fluorobenzyl)-2,6-dimethylquinoxaline: Lacks the spirocyclohexane structure, resulting in different chemical properties.
2,3-Dimethylquinoxaline: Does not contain the fluorobenzyl group, leading to reduced binding affinity and different reactivity.
3-Fluorobenzylamine: Simpler structure with different applications and reactivity.
Uniqueness
N-(3-Fluorobenzyl)-2,6’,7’-trimethyl-1’H-spiro[cyclohexane-1,2’-quinoxalin]-3’-amine is unique due to its spiro structure, which imparts distinct steric and electronic properties. The combination of the fluorobenzyl group and the quinoxaline core enhances its potential for various applications, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C23H28FN3 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC 名称 |
N-[(3-fluorophenyl)methyl]-2',6,7-trimethylspiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-imine |
InChI |
InChI=1S/C23H28FN3/c1-15-11-20-21(12-16(15)2)27-23(10-5-4-7-17(23)3)22(26-20)25-14-18-8-6-9-19(24)13-18/h6,8-9,11-13,17,27H,4-5,7,10,14H2,1-3H3,(H,25,26) |
InChI 键 |
HOGDAALMNKBCQJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC12C(=NCC3=CC(=CC=C3)F)NC4=C(N2)C=C(C(=C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid](/img/structure/B14789842.png)
![2-amino-N-ethyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14789843.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14789845.png)
![2-(dimethylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetamide](/img/structure/B14789853.png)


![2-[4-(Cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid](/img/structure/B14789879.png)
![2-[3-[3-[3-(1,10-Phenanthrolin-2-yl)phenyl]phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14789883.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14789885.png)
![N-(2-((2'-Benzhydryl-5'-chloro-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14789898.png)

![Methyl 3-bromobenzo[a]azulene-10-carboxylate](/img/structure/B14789914.png)


